Cas no 2198304-98-0 (4-(Quinolin-2-yloxy)oxolan-3-amine)
4-(Quinolin-2-yloxy)oxolan-3-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(quinolin-2-yloxy)oxolan-3-amine
- 4-quinolin-2-yloxyoxolan-3-amine
- 4-(Quinolin-2-yloxy)oxolan-3-amine
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- Inchi: 1S/C13H14N2O2/c14-10-7-16-8-12(10)17-13-6-5-9-3-1-2-4-11(9)15-13/h1-6,10,12H,7-8,14H2
- InChI Key: QXKMKJFGROOIMG-UHFFFAOYSA-N
- SMILES: O1CC(C(C1)OC1C=CC2C=CC=CC=2N=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 262
- XLogP3: 1.3
- Topological Polar Surface Area: 57.4
4-(Quinolin-2-yloxy)oxolan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-0346-2μmol |
4-(quinolin-2-yloxy)oxolan-3-amine |
2198304-98-0 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0346-5μmol |
4-(quinolin-2-yloxy)oxolan-3-amine |
2198304-98-0 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0346-10μmol |
4-(quinolin-2-yloxy)oxolan-3-amine |
2198304-98-0 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0346-20μmol |
4-(quinolin-2-yloxy)oxolan-3-amine |
2198304-98-0 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0346-1mg |
4-(quinolin-2-yloxy)oxolan-3-amine |
2198304-98-0 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0346-2mg |
4-(quinolin-2-yloxy)oxolan-3-amine |
2198304-98-0 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0346-3mg |
4-(quinolin-2-yloxy)oxolan-3-amine |
2198304-98-0 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0346-4mg |
4-(quinolin-2-yloxy)oxolan-3-amine |
2198304-98-0 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0346-5mg |
4-(quinolin-2-yloxy)oxolan-3-amine |
2198304-98-0 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0346-10mg |
4-(quinolin-2-yloxy)oxolan-3-amine |
2198304-98-0 | 10mg |
$79.0 | 2023-09-07 |
4-(Quinolin-2-yloxy)oxolan-3-amine Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 4-(Quinolin-2-yloxy)oxolan-3-amine
4-(Quinolin-2-yloxy)oxolan-3-amine: A Comprehensive Overview
The compound 4-(Quinolin-2-yloxy)oxolan-3-amine, identified by the CAS number 2198304-98-0, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of quinoline, a heterocyclic aromatic compound, and features an oxolane ring with an amino group at the 3-position. The structure of this compound is characterized by its unique combination of functional groups, which confer it with interesting chemical and biological properties.
Recent studies have highlighted the potential of 4-(Quinolin-2-yloxy)oxolan-3-amine as a promising candidate in drug discovery. Researchers have explored its role as a modulator of various cellular pathways, particularly in the context of neurodegenerative diseases. The quinoline moiety is known for its ability to interact with specific protein targets, making it a valuable component in the design of bioactive molecules. The oxolane ring, on the other hand, introduces flexibility and enhances the compound's ability to penetrate cellular membranes.
One of the most intriguing aspects of 4-(Quinolin-2-yloxy)oxolan-3-amine is its potential anti-inflammatory activity. Studies conducted in vitro have demonstrated that this compound can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it may serve as a lead compound for developing novel anti-inflammatory agents with improved efficacy and reduced side effects compared to current treatments.
In addition to its pharmacological applications, 4-(Quinolin-2-yloxy)oxolan-3-amine has also been investigated for its role in catalysis. The amino group at the 3-position of the oxolane ring can act as a nucleophile, enabling the compound to participate in various organic reactions. This property has led to its use as a catalyst in asymmetric synthesis, where it facilitates the formation of chiral centers with high enantioselectivity.
The synthesis of 4-(Quinolin-2-yloxy)oxolan-3-amine involves a multi-step process that combines principles from both classical and modern organic chemistry. The starting material is typically quinoline, which undergoes oxidation to introduce an hydroxyl group at the 2-position. This intermediate is then subjected to nucleophilic substitution with an appropriate amino alcohol derivative to form the oxolane ring. The final step involves purification and characterization using techniques such as NMR spectroscopy and mass spectrometry.
From an environmental perspective, there is growing interest in understanding the biodegradability and ecological impact of 4-(Quinolin-2-yloxy)oxolan-3-amine. Preliminary studies indicate that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not pose significant risks to aquatic ecosystems when used responsibly. However, further research is needed to fully assess its environmental fate and potential for bioaccumulation.
In conclusion, 4-(Quinolin-2-yloxy)oxolan-3-amine represents a versatile and intriguing molecule with applications spanning drug discovery, catalysis, and environmental science. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions to complex scientific challenges. As our understanding of this compound continues to grow, so too does its potential to contribute meaningfully to various fields within chemistry and beyond.
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